

Technical Support Center: Optimizing Eravacycline Dihydrochloride Dosage in Animal Studies

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Compound of Interest

Compound Name: *Eravacycline dihydrochloride*

Cat. No.: *B560568*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing **Eravacycline dihydrochloride** dosage for animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of **Eravacycline dihydrochloride** in animal experiments.

Issue	Possible Cause	Recommended Solution
Precipitation or incomplete dissolution of Eravacycline dihydrochloride in vehicle.	Eravacycline dihydrochloride solubility can be limited in standard aqueous solutions. The pH of the solution may not be optimal.	Prepare stock solutions in a suitable solvent like DMSO. For final dosing solutions, a formulation of DMSO, Tween 80, and saline can be used. For example, a vehicle consisting of 10% DMSO, 5% Tween 80, and 85% saline has been described. Ensure the final solution is clear before administration. [1]
Inconsistent efficacy at a given dose.	Variability in animal models (e.g., immunocompromised vs. immunocompetent). Differences in bacterial strains and their minimum inhibitory concentrations (MICs). Issues with the administration route leading to variable bioavailability.	Ensure the use of a consistent and appropriate animal model for the infection being studied. [2] [3] It is crucial to determine the MIC of Eravacycline against the specific bacterial isolate being used. [4] Intravenous (i.v.) or intraperitoneal (i.p.) routes are commonly used to ensure consistent systemic exposure. [4] [5]
Observed adverse effects in animals (e.g., infusion site reactions, lethargy).	High dosage or rapid administration. The formulation of the dosing solution may cause local irritation. Eravacycline is structurally similar to tetracyclines, which can have class-specific adverse effects. [6] [7]	Reduce the infusion rate or dilute the dosing solution further. Monitor animals closely for any signs of distress. Consider adjusting the dosage based on tolerability studies. Be aware of potential tetracycline-class effects like photosensitivity or gastrointestinal issues. [6] [7]

Discrepancy between in vitro MIC and in vivo efficacy.	Pharmacokinetic/pharmacodynamic (PK/PD) properties of Eravacycline. The free drug concentration at the site of infection may not be sufficient. The immune status of the animal model can influence outcomes. [2] [3]	The 24-hour free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) is the PK/PD parameter that best correlates with Eravacycline's efficacy. [4] [8] Dose fractionation studies can help determine the optimal dosing regimen to achieve the target fAUC/MIC. [4] Consider using immunocompetent models where relevant, as the immune system can contribute to bacterial clearance. [9]
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Frequently Asked Questions (FAQs)

1. What is a typical starting dose for Eravacycline in murine infection models?

Starting doses in murine models have ranged from 0.2 mg/kg to 10 mg/kg, administered either once or twice daily.[\[5\]](#)[\[10\]](#)[\[11\]](#) The optimal dose will depend on the specific infection model, the pathogen's susceptibility (MIC), and the desired therapeutic endpoint (e.g., bacterial load reduction, survival).

2. How should I prepare **Eravacycline dihydrochloride** for intravenous administration in mice?

For intravenous administration, **Eravacycline dihydrochloride** can be dissolved in a vehicle suitable for injection. A common approach is to first create a stock solution in an organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable carrier such as saline, potentially with a surfactant like Tween 80 to maintain solubility.[\[1\]](#) For example, a formulation of 10% DMSO, 5% Tween 80, and 85% saline has been suggested.[\[1\]](#) Always ensure the final solution is clear and free of precipitates before injection.

3. What are the key pharmacokinetic parameters of Eravacycline in mice?

In mice, single intraperitoneal doses of 2.5 to 80 mg/kg resulted in maximum plasma concentrations (C_{max}) ranging from 0.34 to 2.58 mg/L and an area under the concentration-time curve (AUC) from 2.44 to 57.6 mg·h/L.^[4] The elimination half-life has been reported to be between 3.9 and 17.6 hours.^[4]

4. Which pharmacokinetic/pharmacodynamic (PK/PD) index best predicts the efficacy of Eravacycline?

The 24-hour free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) has been identified as the PK/PD index that best correlates with the efficacy of Eravacycline in murine thigh infection models.^{[4][8]}

5. Are there any known adverse effects of Eravacycline in animal studies?

While specific adverse event reports in preclinical studies are limited in the provided search results, Eravacycline is a tetracycline-class drug. Therefore, potential class-related adverse effects such as gastrointestinal issues, photosensitivity, and effects on bone and teeth development in young animals should be considered.^{[6][7][12]} In clinical trials with humans, the most common adverse reactions were infusion site reactions, nausea, and vomiting.^{[7][13]}

Quantitative Data Summary

Table 1: Eravacycline Efficacy in Murine Infection Models

Infection Model	Pathogen	Dose (Route, Frequency)	Efficacy Endpoint	Result	Reference
Septicemia	Staphylococcus aureus (including MRSA)	≤1 mg/kg (i.v., q.d.)	50% Protective Dose (PD50)	≤1 mg/kg	[5] [10] [11]
Septicemia	Escherichia coli	1.2 to 4.4 mg/kg (i.v., q.d.)	50% Protective Dose (PD50)	1.2 to 4.4 mg/kg	[5] [10] [11]
Neutropenic Thigh	Staphylococcus aureus (MSSA)	0.2 to 9.5 mg/kg (i.v., single dose)	Bacterial Load Reduction	2 log10 CFU reduction	[5] [10] [11]
Neutropenic Lung	Streptococcus pneumoniae (tetracycline-resistant)	3 to 12 mg/kg (i.v., b.i.d.)	Bacterial Load Reduction	2.6 to 3.9 log10 CFU reduction	[5]
Pyelonephritis	Uropathogenic E. coli	2 to 10 mg/kg (i.v., b.i.d.)	Bacterial Load Reduction	Up to 4.6 log10 CFU reduction	[5] [10]

Table 2: Pharmacokinetic Parameters of Eravacycline in Mice (Single Intraperitoneal Dose)

Dose (mg/kg)	Cmax (mg/L)	AUC _{0-∞} (mg·h/L)	Half-life (h)	Reference
2.5	0.34	2.44	3.9	[4]
5	-	-	-	[4]
10	-	-	-	[4]
20	-	-	-	[4]
40	-	-	-	[4]
80	2.58	57.6	17.6	[4]

Experimental Protocols

1. Murine Thigh Infection Model (Neutropenic)

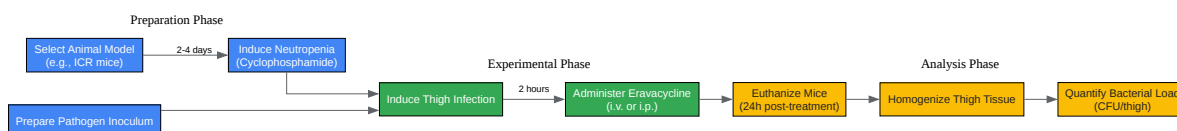
- Animal Model: Female ICR (CD-1) or BALB/c mice.[14][15]
- Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
- Infection: An inoculum of the test pathogen (e.g., *S. aureus*, *E. coli*) is injected into the thigh muscle.[4][9]
- Treatment: Eravacycline is administered at various doses and schedules, typically via intravenous or intraperitoneal injection, starting 2 hours post-infection.[4][9]
- Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).[4]

2. Pharmacokinetic Study in Mice

- Animal Model: Healthy, uninfected mice.[4]
- Drug Administration: A single dose of Eravacycline is administered, typically via the intraperitoneal or intravenous route.[4]

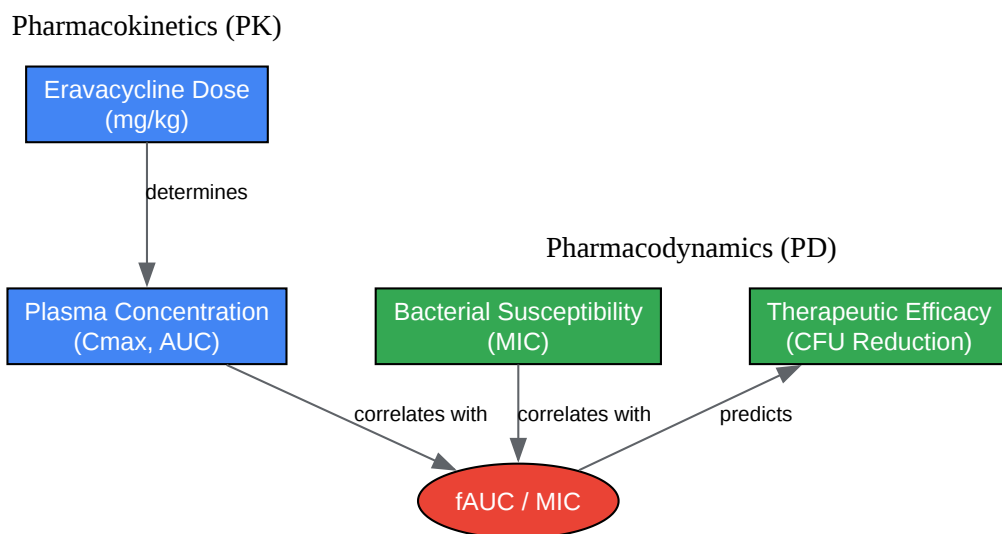
- Sampling: Blood samples are collected from groups of mice at multiple time points post-dose (e.g., 1, 2, 3, 4, 6, 8, 12, and 18 hours).[4]
- Analysis: Plasma is separated by centrifugation, and Eravacycline concentrations are determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
- Data Analysis: Pharmacokinetic parameters (Cmax, AUC, half-life) are calculated from the plasma concentration-time data.[4]

Visualizations



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Caption: Workflow for a neutropenic murine thigh infection model.



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Caption: Relationship between PK/PD parameters for Eravacycline.

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